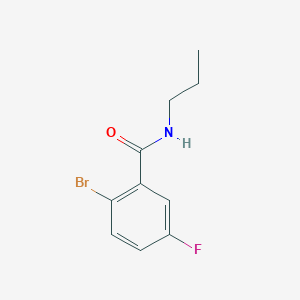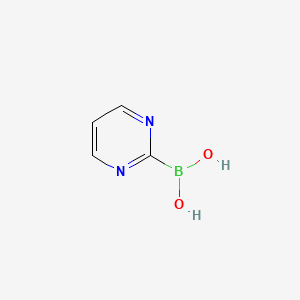
Ácido pirimidin-2-ilborónico
Descripción general
Descripción
Pyrimidin-2-ylboronic acid is an organoboron compound that features a pyrimidine ring bonded to a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of both the pyrimidine ring and the boronic acid group makes it a versatile building block in the synthesis of complex organic molecules.
Aplicaciones Científicas De Investigación
Pyrimidin-2-ylboronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Pyrimidin-2-ylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of Pyrimidin-2-ylboronic acid are the carbon atoms in the organic compounds that participate in the Suzuki-Miyaura coupling .
Mode of Action
In the Suzuki-Miyaura coupling, Pyrimidin-2-ylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of an organoboron group (from Pyrimidin-2-ylboronic acid) to a palladium complex . The palladium complex is formed through oxidative addition, where palladium donates electrons to form a new Pd-C bond .
Biochemical Pathways
Pyrimidin-2-ylboronic acid doesn’t directly participate in any known biochemical pathways. It’s worth noting that pyrimidine, the core structure of pyrimidin-2-ylboronic acid, plays a crucial role in nucleic acid synthesis . Pyrimidine can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream .
Pharmacokinetics
It’s known that boronic acids, in general, have a slow-release mechanism . This mechanism ensures that the boronic acid concentration is kept low, leading to a favorable partitioning between productive cross-coupling and competitive side-reactions .
Result of Action
The primary result of Pyrimidin-2-ylboronic acid’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling . This reaction is widely used in organic synthesis, allowing for the creation of complex organic compounds from simpler ones .
Action Environment
The efficacy and stability of Pyrimidin-2-ylboronic acid in the Suzuki-Miyaura coupling are influenced by several environmental factors. These include the presence of a palladium catalyst, the type of base used, the solvent, and the reaction temperature . For example, the reaction typically requires a base like KOAc and a solvent like DMF or dioxane, and is often carried out at elevated temperatures .
Análisis Bioquímico
Biochemical Properties
Pyrimidin-2-ylboronic acid interacts with a variety of enzymes, proteins, and other biomolecules. The pyrimidine moiety is one of the most widespread heterocycles in biologically occurring compounds, such as nucleic acids components (uracil, thymine, and cytosine) and vitamin B1 . The boronic acid group can form reversible covalent bonds with biological molecules, which can be exploited in the design of enzyme inhibitors or other bioactive compounds .
Metabolic Pathways
Pyrimidin-2-ylboronic acid is likely involved in the pyrimidine metabolic pathway . Pyrimidines are synthesized in cells through a process that involves several enzymes and cofactors
Métodos De Preparación
Synthetic Routes and Reaction Conditions: There are several methods for synthesizing pyrimidin-2-ylboronic acid:
Halogen-Metal Exchange and Borylation: This method involves the halogen-metal exchange of pyrimidinyl halides followed by borylation using trialkylborates.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses the metal-hydrogen exchange of substituted pyrimidine under directed ortho-metallation conditions, followed by borylation.
Palladium-Catalyzed Cross-Coupling: This method involves the palladium-catalyzed cross-coupling of halopyrimidines with tetraalkoxydiborane or dialkoxyhydroborane.
Iridium or Rhodium-Catalyzed Borylation: This method uses iridium or rhodium catalysts for C-H or C-F bond activation followed by borylation.
[4+2] Cycloaddition: This method involves the cycloaddition of appropriate precursors to form the desired boronic acid.
Industrial Production Methods: The halogen-metal exchange followed by borylation is the most fundamental and cost-effective method for large-scale production of pyrimidin-2-ylboronic acid .
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: Pyrimidin-2-ylboronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The pyrimidine ring can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Esters: Formed through oxidation reactions.
Substituted Pyrimidines: Formed through substitution reactions.
Comparación Con Compuestos Similares
Pyridin-2-ylboronic Acid: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.
Phenylboronic Acid: Contains a phenyl ring instead of a heterocyclic ring.
Thiophen-2-ylboronic Acid: Contains a thiophene ring instead of a pyrimidine ring.
Uniqueness: Pyrimidin-2-ylboronic acid is unique due to the presence of the pyrimidine ring, which imparts distinct electronic properties and reactivity compared to other boronic acids. This makes it particularly useful in the synthesis of heterocyclic compounds and in medicinal chemistry .
Propiedades
IUPAC Name |
pyrimidin-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BN2O2/c8-5(9)4-6-2-1-3-7-4/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJZOUPFQNMFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CC=N1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623223 | |
| Record name | Pyrimidin-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851199-85-4 | |
| Record name | B-2-Pyrimidinylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851199-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidin-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


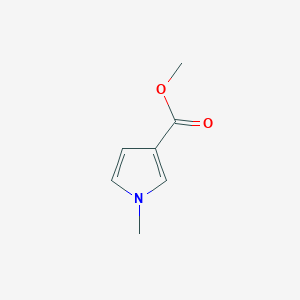
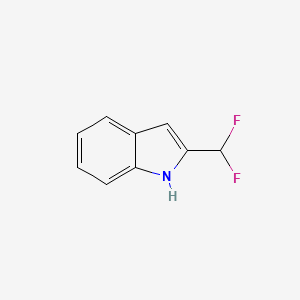
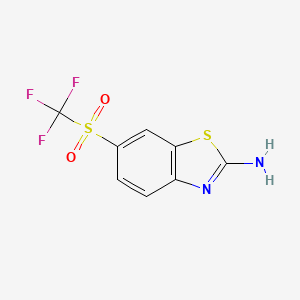
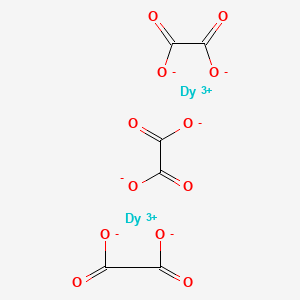
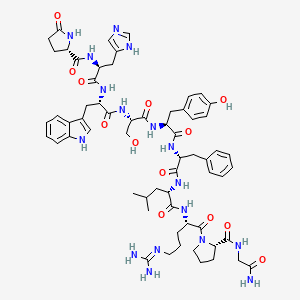
![[N-[alpha-[2-(Piperidinoacetamido)phenyl]benzylidene]glycinato]nickel](/img/structure/B1603998.png)
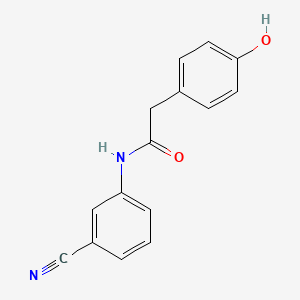
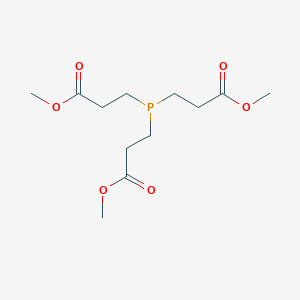
![2-[3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide;hydrobromide](/img/structure/B1604004.png)
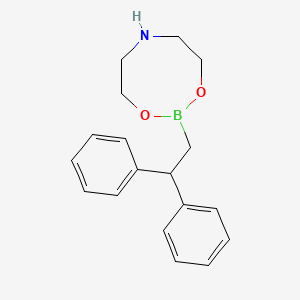

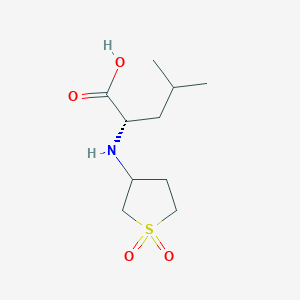
![1-[1-(4-Methyl-1-piperazinyl)cyclopentyl]methanamine](/img/structure/B1604012.png)
